6-(Tert-butylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine
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Overview
Description
6-(Tert-butylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the thienyl group: This step may involve a coupling reaction, such as Suzuki or Stille coupling, using a thienyl halide and a suitable catalyst.
Addition of the tert-butylsulfonyl group: This can be done through sulfonylation reactions using tert-butylsulfonyl chloride and a base.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group.
Reduction: Reduction reactions could target the pyrazolo[1,5-a]pyrimidine core or the sulfonyl group.
Substitution: Various substitution reactions can occur, especially at the amine group or the thienyl ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halides, nucleophiles, and bases.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
6-(Tert-butylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine may have applications in:
Medicinal Chemistry: Potential as a therapeutic agent due to its biological activity.
Chemical Biology: Used as a probe to study biological pathways.
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: A broad class with various substitutions.
Thienyl-substituted compounds: Known for their electronic properties.
Sulfonylated amines: Common in medicinal chemistry for their stability and reactivity.
Uniqueness
6-(Tert-butylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
6-tert-butylsulfonyl-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-14(2,3)22(19,20)11-7-16-13-10(9-4-5-21-8-9)6-17-18(13)12(11)15/h4-8H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTOXWMNUZDSTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(N2C(=C(C=N2)C3=CSC=C3)N=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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